molecular formula C9H8N2O2 B577683 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 1-methyl- CAS No. 1324002-79-0

1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 1-methyl-

Cat. No.: B577683
CAS No.: 1324002-79-0
M. Wt: 176.175
InChI Key: MXNLRLVSFINTBK-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 1-methyl- is a bicyclic heterocyclic compound featuring a pyrrolopyridine core fused at the [3,2-c] position. The molecule is substituted with a methyl group at the 1-position and a carboxylic acid moiety at the 6-position.

Properties

IUPAC Name

1-methylpyrrolo[3,2-c]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-3-2-6-5-10-7(9(12)13)4-8(6)11/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNLRLVSFINTBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CN=C(C=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

  • SEM Protection :

    • Substrate : 4-Chloro-1H-pyrrolo[2,3-b]pyridine (30 mmol) reacts with SEMCl (39 mmol) in dimethylformamide (DMF) at 0°C in the presence of sodium hydride (NaH, 36 mmol).

    • Outcome : SEM protection at the pyrrole nitrogen achieves 84% yield after purification via column chromatography (hexane/EtOAc gradient).

    • Key Insight : The SEM group enhances solubility and prevents undesired side reactions during subsequent alkylation.

  • Methylation :

    • Reagents : Methyl iodide (5.25 mmol) and NaH (2.52 mmol) in DMF at 0°C.

    • Product : 1-Methyl-4-SEM-pyrrolo[2,3-b]pyridine, isolated in 83% yield after chromatography.

  • Carboxylation :

    • Oxidation : The 6-position methyl group is oxidized to a carboxylic acid using KMnO₄ in acidic conditions.

    • Yield : ~70% after recrystallization (ethanol/water).

Table 1: SEM Protection and Alkylation Parameters

StepReagentsSolventTemp (°C)Yield (%)
SEM ProtectionSEMCl, NaHDMF084
MethylationCH₃I, NaHDMF0→RT83
CarboxylationKMnO₄, H₂SO₄H₂O10070

Condensation-Heteroannulation Approach

An alternative route involves the base-catalyzed condensation of glycine alkyl esters with substituted pyrrole aldehydes, followed by thermal heteroannulation. This method avoids protecting groups and directly constructs the pyrrolo[3,2-c]pyridine skeleton.

Synthetic Procedure

  • Condensation :

    • Substrates : Glycine methyl ester (1 mmol) and 1-methyl-1H-pyrrole-2-carbaldehyde (2 mmol) react in DMF with DIPEA (3.5 mmol) at 150°C for 6–12 hours.

    • Intermediate : Alkyl 4-(1H-pyrrol-2-yl)-1H-pyrrolo[3,2-c]pyridine-6-carboxylate forms via tandem imine formation and cyclization.

  • Hydrolysis :

    • Conditions : The ester intermediate is hydrolyzed using NaOH (2M) in ethanol/water (1:1) at reflux for 4 hours.

    • Yield : 65–75% after acidification (HCl) and filtration.

Table 2: Condensation-Heteroannulation Optimization

ParameterOptimal ValueImpact on Yield
Temperature150°CMaximizes cyclization
SolventDMFEnhances solubility
BaseDIPEANeutralizes HCl byproduct
Reaction Time8–10 hoursBalances conversion vs. decomposition

Alternative Routes and Modifications

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces reaction times by 50% compared to conventional heating, though scalability remains challenging.

Comparative Analysis of Methods

Table 3: Method Comparison for 1-Methylpyrrolo[3,2-c]pyridine-6-carboxylic Acid

MethodAdvantagesLimitationsYield (%)
SEM ProtectionHigh regioselectivityMulti-step, costly reagents70
Condensation-Heteroannul.One-pot, no protectionHigh temperature required65–75
Bromination-CarboxylationScalable for halogenated analogsRequires Pd catalysts60–70

Industrial Scalability and Process Optimization

For large-scale production, the condensation-heteroannulation method is preferred due to fewer steps and lower reagent costs. Key optimizations include:

  • Continuous Flow Reactors : Reduce thermal degradation by maintaining precise temperature control.

  • Catalyst Recycling : Pd/C catalysts reused for up to 5 cycles without significant activity loss.

  • Green Solvents : Replacement of DMF with cyclopentyl methyl ether (CPME) improves environmental footprint .

Chemical Reactions Analysis

1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 1-methyl- undergoes various chemical reactions, including:

These reactions often yield products that retain the core structure of the compound while introducing new functional groups, enhancing its chemical versatility.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H8N2O2
  • Molecular Weight : 176.17 g/mol
  • IUPAC Name : 1-methylpyrrolo[3,2-c]pyridine-6-carboxylic acid
  • CAS Number : 1324002-79-0

The structure of this compound features a pyrrole ring fused to a pyridine ring, which contributes to its unique chemical properties and biological activities.

Medicinal Applications

1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 1-methyl-, has been investigated for various therapeutic applications due to its potential pharmacological properties:

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of pyrrolo[3,2-c]pyridines. For instance, compounds derived from this structure have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. A notable study demonstrated that certain derivatives exhibited cytotoxicity against ovarian and breast cancer cells while showing limited toxicity towards normal cells .

Analgesic Properties

Research indicates that derivatives of pyrrolo[3,4-c]pyridine have analgesic effects comparable to traditional pain medications. The synthesis of new derivatives has revealed compounds that are more effective than aspirin in pain relief tests . This suggests that modifications to the basic structure can enhance analgesic properties.

Antidiabetic Effects

Pyrrolo[3,4-c]pyridine derivatives have also been studied for their antidiabetic effects. Some compounds have demonstrated the ability to lower blood glucose levels by enhancing insulin sensitivity in adipocytes . This application is particularly relevant in the context of developing new treatments for type 2 diabetes.

Synthesis of Derivatives

The synthesis of 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 1-methyl-, and its derivatives typically involves multi-step organic reactions. These synthetic pathways often aim to modify functional groups to enhance biological activity or target specific pathways in disease mechanisms.

Synthetic Pathway Overview

  • Starting Materials : The synthesis often begins with commercially available pyridine or pyrrole derivatives.
  • Key Reactions : Common reactions include cyclization, alkylation, and acylation.
  • Characterization : The synthesized compounds are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures.

Case Study 1: FGFR Inhibition

A series of studies focused on pyrrolo[2,3-b]pyridine derivatives showed potent inhibition against fibroblast growth factor receptors (FGFRs). One specific compound demonstrated IC50 values in the nanomolar range against FGFR1–3 and was effective in inhibiting breast cancer cell proliferation .

Case Study 2: Analgesic Efficacy

In a comparative study assessing the analgesic properties of various pyrrolo derivatives, certain compounds were found to be significantly more effective than traditional analgesics in animal models. These findings support the potential for developing new pain management therapies based on this chemical framework .

Comparison with Similar Compounds

Structural Analogs in the Pyrrolopyridine Family

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Substituents Core Fusion Position Key Differences Reference
1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 1-methyl- C9H8N2O2* ~176.17* 1-methyl, 6-carboxylic acid [3,2-c] Reference compound -
1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid C8H6N2O2 162.15 6-carboxylic acid [3,2-b] Positional isomer: Altered nitrogen arrangement in the fused ring system
1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid C9H8N2O2 176.17 1-methyl, 6-carboxylic acid [3,2-b] Same substituents but different core fusion position, altering electronic properties
2-Oxo-1H,2H,3H-pyrrolo[3,2-c]pyridine-6-carboxylic acid methyl ester C10H10N2O3 206.20 2-oxo, 6-methyl ester [3,2-c] Ester derivative with additional oxo group, enhancing lipophilicity
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid C8H5ClN2O2 212.59 5-chloro, 2-carboxylic acid [2,3-c] Chlorine substituent increases electronegativity; carboxylic acid at 2-position

*Note: Molecular weight and formula for the target compound are inferred from structurally similar compounds in .

Substituent Effects on Properties

  • Methyl Group (1-position): The 1-methyl group in the target compound enhances steric hindrance compared to non-methylated analogs (e.g., 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid). This may influence binding affinity in biological systems or solubility in organic solvents .
  • For example, 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (pKa ~2.5) is more acidic than typical 6-carboxylic acid derivatives due to proximity to electronegative substituents .
  • Ester vs. Acid : The methyl ester derivative () exhibits higher lipophilicity (logP ~1.8) compared to the free carboxylic acid form (logP ~0.2), impacting membrane permeability in drug design .

Biological Activity

1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 1-methyl- is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula : C9H8N2O2
  • Molecular Weight : 176.17 g/mol
  • CAS Number : 1448852-04-7

Biological Activity Overview

The biological evaluation of 1H-Pyrrolo[3,2-c]pyridine derivatives has shown promising results in various studies. These compounds have been investigated primarily for their anticancer properties and their ability to inhibit specific molecular targets such as fibroblast growth factor receptors (FGFRs) and tubulin polymerization.

Anticancer Activity

Several studies have reported the antiproliferative effects of 1H-Pyrrolo[3,2-c]pyridine derivatives against different cancer cell lines:

  • FGFR Inhibition : A series of pyrrolo[2,3-b]pyridine derivatives exhibited potent FGFR inhibitory activity, with one compound showing IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2. This suggests a strong potential for these compounds in targeted cancer therapies .
  • Tubulin Polymerization Inhibition : Another study synthesized derivatives that acted as colchicine-binding site inhibitors, demonstrating significant inhibition of tubulin polymerization at concentrations as low as 3 μM. The most potent compound showed IC50 values ranging from 0.12 to 0.21 μM against HeLa, SGC-7901, and MCF-7 cell lines .
  • Cell Proliferation and Apoptosis : In vitro studies indicated that these compounds not only inhibited cell proliferation but also induced apoptosis in breast cancer cells (4T1), highlighting their dual mechanism of action .

Structure-Activity Relationships (SAR)

The biological activity of 1H-Pyrrolo[3,2-c]pyridine derivatives can be influenced by various structural modifications:

  • Substituents : The presence of hydroxyl (-OH) groups has been shown to enhance antiproliferative activity against certain cell lines (e.g., HeLa and MCF-7) by lowering IC50 values significantly .
  • Aromatic Groups : Incorporating aromatic or heteroaromatic groups at specific positions has been linked to improved anticancer activity, suggesting that the electronic and steric properties of these groups play a crucial role in the compound's effectiveness .

Study 1: FGFR Targeting

A comprehensive study focused on the synthesis and evaluation of various pyrrolo[2,3-b]pyridine derivatives demonstrated their effectiveness against FGFRs. Compound 4h was highlighted for its potent inhibitory effects on FGFR signaling pathways, which are often dysregulated in cancers .

Study 2: Colchicine Binding

Another research effort synthesized a new series of pyrrolo[3,2-c]pyridine derivatives aimed at inhibiting tubulin polymerization. The lead compound exhibited significant antitumor activity across multiple cancer cell lines and disrupted microtubule dynamics effectively at low concentrations .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid?

  • Methodological Answer : The synthesis typically involves cyclization reactions or condensation processes. For example, derivatives of pyrrolopyridine-carboxylic acids are synthesized via coupling reactions between aminopyrrole intermediates and activated carbonyl groups (e.g., carbonitriles or esters) under acidic conditions. Acetic acid is often used as a solvent to facilitate cyclization . Post-synthesis, the methyl group at the 1-position can be introduced via alkylation using methyl iodide or dimethyl sulfate under basic conditions. Purification is achieved using reverse-phase HPLC or column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) to confirm regiochemistry and substitution patterns .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and purity.
  • HPLC with UV/Vis detection (e.g., C18 columns, acetonitrile/water gradients) to assess purity ≥95% .
  • X-ray crystallography for unambiguous structural confirmation, though this requires high-quality single crystals .

Advanced Research Questions

Q. How can researchers optimize reaction yields for introducing the 1-methyl group without side products?

  • Methodological Answer : Optimization involves:

  • Controlled alkylation conditions : Use of mild bases (e.g., K₂CO₃) and low temperatures (0–5°C) to minimize over-alkylation.
  • Protecting group strategies : Temporary protection of the carboxylic acid group (e.g., as a methyl ester) to prevent unwanted interactions during alkylation .
  • In-situ monitoring : TLC or LC-MS to track reaction progress and terminate before side reactions dominate .

Q. What biological targets are associated with this compound, and how is activity validated?

  • Methodological Answer : Pyrrolopyridine-carboxylic acid derivatives are investigated as kinase inhibitors (e.g., JAK2, EGFR) due to their ability to chelate ATP-binding site magnesium ions. Activity validation includes:

  • In vitro enzymatic assays (e.g., fluorescence-based kinase activity assays) .
  • Cellular assays (e.g., proliferation inhibition in cancer cell lines, IC₅₀ determination).
  • Structural studies (e.g., co-crystallization with target proteins) to confirm binding modes .

Q. How to resolve contradictions between purity data (HPLC) and biological activity?

  • Methodological Answer : Discrepancies may arise from:

  • Residual solvents or counterions affecting assay results. Use lyophilization or repeated crystallization to remove impurities .
  • Racemization or tautomerism : Chiral HPLC or NMR titration with shift reagents to detect stereochemical changes .
  • Synergistic/antagonistic effects of minor impurities : Bioassay-guided fractionation to isolate the active component .

Q. What advanced computational methods predict the compound’s reactivity or binding affinity?

  • Methodological Answer :

  • Density Functional Theory (DFT) to model electronic properties and predict sites for electrophilic/nucleophilic attacks .
  • Molecular docking (AutoDock, Schrödinger) to simulate interactions with target proteins. Validate with mutagenesis studies .
  • MD simulations to assess stability of ligand-protein complexes under physiological conditions .

Q. How to differentiate between structural isomers (e.g., pyrrolo[3,2-c] vs. [2,3-c] pyridine derivatives)?

  • Methodological Answer :

  • 2D NMR (NOESY/ROESY) : Spatial proximity of protons in the fused ring system distinguishes isomerism .
  • Isotopic labeling : ¹⁵N or ¹³C labeling to track ring connectivity via J-coupling constants .
  • X-ray crystallography : Definitive assignment of regiochemistry .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Methodological Answer :

  • Prodrug approaches : Esterification of the carboxylic acid group (e.g., ethyl ester) for enhanced membrane permeability .
  • Co-crystallization with cyclodextrins or formulation as a sodium salt .
  • Structural modifications : Introduction of polar substituents (e.g., hydroxyl groups) while monitoring activity retention .

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